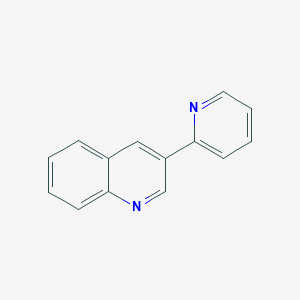

3-Pyridin-2-yl-quinoline

Übersicht

Beschreibung

3-Pyridin-2-yl-quinoline is a compound that belongs to the class of heterocyclic compounds, which are characterized by rings that contain different elements. In this case, the compound features a quinoline moiety attached to a pyridine ring. These types of compounds are of significant interest due to their diverse biological activities and their applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with pyridinyl substituents, has been the subject of extensive research. A novel one-step synthesis of substituted pyridine and quinoline derivatives has been achieved through acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . Additionally, the synthesis of 2,6-di(quinolin-8-yl)pyridines has been described using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or via a one-step ring-forming reaction . Furthermore, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes has been used to selectively synthesize quinolines . Another approach involves a palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines from pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with potential for intramolecular interactions. For instance, the X-ray crystal structures of 2,6-di(quinolin-8-yl)pyridines reveal intramolecular stacking of quinoline units, which is also supported by 1H NMR data . The structural assignments of various quinoline derivatives are often supported by spectroscopic methods such as NMR and X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility and complexity. For example, dihydropyrrolo[2,3-h]quinolines can be oxidized into new pyrrolo[2,3-h]quinolines using Cu(NO3)2 as an oxidant . Additionally, the synthesis of complex tetracyclic skeletons that combine imidazo[1,2-a]pyridine moieties with a quinoline framework has been reported, which involves one-pot sequential reactions . Moreover, a [3+1+1+1] annulation process has been described for the synthesis of 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of multiple aromatic rings can lead to strong π-π interactions, which can affect their solubility, melting points, and crystalline structures. For example, the X-ray powder diffraction pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline indicates that it crystallizes in the monoclinic system with specific unit-cell parameters . These properties are crucial for the application of these compounds in various fields, including their potential use as ligands in coordination chemistry or as active pharmaceutical ingredients.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Selective Atom Economic Synthesis: The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines using a SnCl2-catalyzed multicomponent reaction is a notable application. This process is chemo- and regioselective, enabling the creation of a variety of quinoline derivatives in an atom-economic way (Rajendran Suresh et al., 2012).

- Optical Characterization and Thin Film Preparation: 1-(Pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline (PCIC) is synthesized for potential application in light-emitting devices. It has notable properties like an ionization energy of 5.5 eV and a quantum yield of 28%, making it suitable for technical applications and demonstrating stability against oxidation (G. Albrecht et al., 2018).

Biological and Medicinal Applications

- Antibacterial Activity: A series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline have been synthesized and exhibited potential antibacterial activities against various bacterial strains (R. S. Joshi et al., 2011).

- Antifungal Activity: The synthesis and evaluation of 2-pyridinyl quinolines and 2-pyridinilvinyl quinolines have shown activity against dermatophytes and broad-spectrum action against fungi including Candida albicans and non-albicans Candida species, as well as Cryptococcus neoformans (V. Kouznetsov et al., 2012).

Advanced Material Applications

- Coordination Polymers and Magnetic Properties: The self-assembly of new M(II) coordination polymers based on 1,3,4-oxadiazole-containing ligands, including 2-(pyridin-3-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole, has been studied. These polymers exhibit varied structural assemblies influenced by counter-anions, demonstrating potential for constructing porous coordination frameworks with applications in photoluminescence and magnetic properties (Xiang-Wen Wu et al., 2017).

Analytical Chemistry Applications

- Selective Metal Ion Sensing: A fluorescent Zn2+ sensor, 4-(pyridin-2-yl)-3H-pyrrolo[2,3-c]quinoline (PPQ), has been developed, demonstrating selective detection of Zn2+ ions. This sensor is efficient in distinguishing Zn2+ even in the presence of other cations like Cd2+ and Hg2+ (M. Akula et al., 2014).

Synthesis of New Molecular Structures

- Novel Synthetic Pathways: Research has led to the synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines. This method provides a pathway to N-functionalized aminoquinolines with potential biological activity (Stéphanie Vandekerckhove et al., 2015).

Zukünftige Richtungen

The future directions of 3-Pyridin-2-yl-quinoline research could involve further exploration of its synthesis methods, potential biological activities, and applications in various fields. The development of environmentally friendly synthesis techniques and the investigation of its mechanism of action could be areas of interest .

Wirkmechanismus

Target of Action

The primary target of 3-Pyridin-2-yl-quinoline is the TGF-beta receptor type-1 . This receptor plays a crucial role in regulating cell migration, adhesion, spreading, reorganization of the actin cytoskeleton, formation, and disassembly of focal adhesions .

Mode of Action

This compound interacts with its target, the TGF-beta receptor type-1, by binding to it . This interaction can lead to changes in the receptor’s function, potentially influencing cellular processes such as signal transduction and the regulation of cyclic nucleotides .

Biochemical Pathways

It is known that the compound can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

It has been suggested that the compound may have antitumor properties, as it has been shown to inhibit tumor growth in both in vitro and in vivo studies .

Eigenschaften

IUPAC Name |

3-pyridin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKFREVCMKPUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

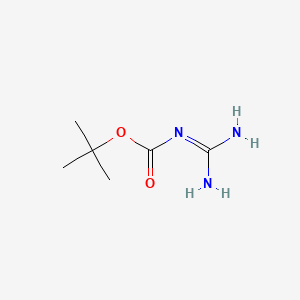

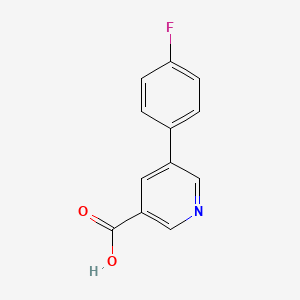

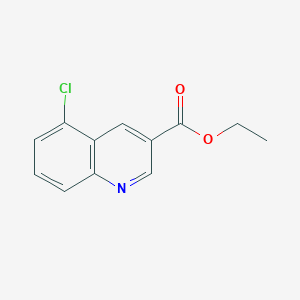

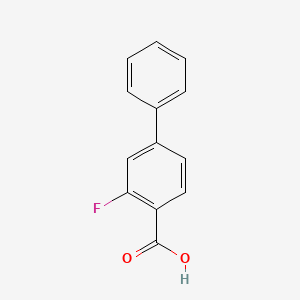

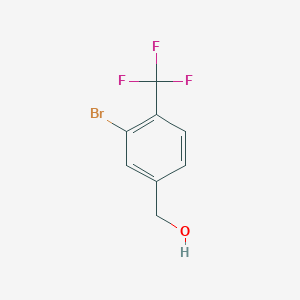

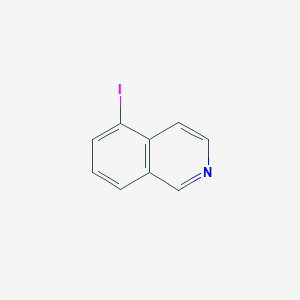

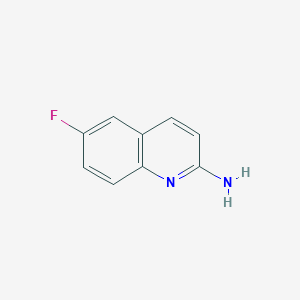

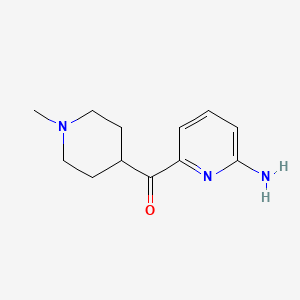

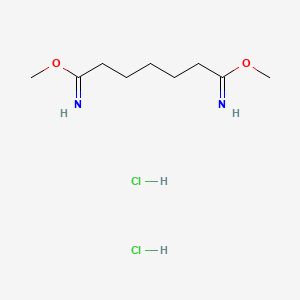

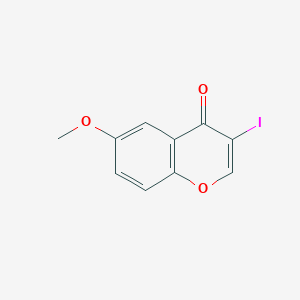

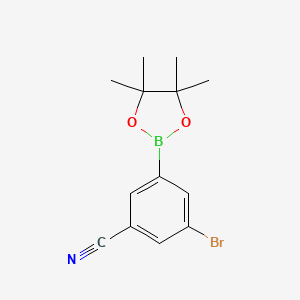

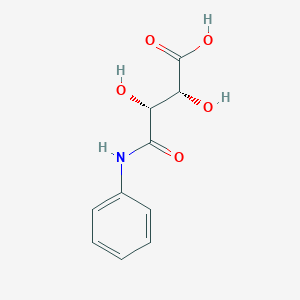

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.